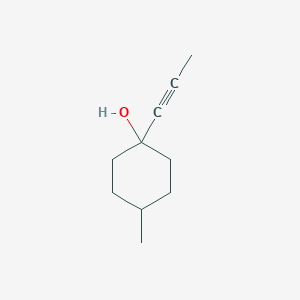

4-Methyl-1-(1-propynyl)cyclohexanol

Description

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23g/mol |

IUPAC Name |

4-methyl-1-prop-1-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-6-10(11)7-4-9(2)5-8-10/h9,11H,4-5,7-8H2,1-2H3 |

InChI Key |

OXODZWCLSJMTPS-UHFFFAOYSA-N |

SMILES |

CC#CC1(CCC(CC1)C)O |

Canonical SMILES |

CC#CC1(CCC(CC1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the cyclohexanol backbone significantly influence molecular weight, boiling point, and solubility. Key comparisons include:

Key Observations :

- The propynyl group in this compound likely increases volatility compared to phenyl-substituted analogs but less than cyclohexane .

- Methyl and propynyl substituents may enhance hydrophobicity, reducing solubility in polar solvents compared to unsubstituted cyclohexanol .

Chemical Reactivity and Catalytic Behavior

Catalytic Oxidation and Selectivity

- Cyclohexanol Derivatives in Oxidation Reactions: Fe(III) complexes catalyze cyclohexane oxidation to cyclohexanol and cyclohexanone with up to 15% yield under microwave irradiation . Gold nanoparticles (e.g., Au@ZSM-5) improve selectivity for cyclohexanol by cleaving O–O bonds in intermediates .

- Role of Substituents: The propynyl group in this compound may direct electrophilic attacks or stabilize radical intermediates, altering product selectivity compared to phenyl or trichloromethyl analogs. For example, bulky phenyl groups hinder catalytic access, while electron-withdrawing trichloromethyl groups increase acidity .

Hydrogenation and Hydrogenolysis

- Cyclohexanol derivatives undergo hydrogenation to yield cyclohexane or functionalized products. The propynyl group’s triple bond could be selectively hydrogenated to a propyl group, offering a pathway to saturated analogs .

Analytical Challenges

- Mass Spectrometry: Cyclohexanol derivatives with similar structures (e.g., 4-methyl vs. 2-methyl isomers) produce nearly identical mass spectra, complicating identification . The propynyl group’s unique fragmentation pattern may aid differentiation.

- Chromatography: Substituted cyclohexanols like 4-Methyl-1-phenylcyclohexanol exhibit longer retention times in GC/MS due to increased hydrophobicity .

Toxicity and Environmental Impact

- Cyclohexanol itself has moderate toxicity, but substituents like trichloromethyl groups () or propynyl moieties may exacerbate risks.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of 4-methyl-1-(1-propynyl)cyclohexanol via alkyne-ketone condensation follows a nucleophilic addition mechanism. Sodium methylate acts as a base, deprotonating the terminal alkyne (propyne) to generate a propynide ion, which attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone. The reaction proceeds under high pressure (200 psi) to enhance propyne solubility in dibutyl carbitol, a solvent selected for its high alkyne affinity and compatibility with sodium methylate.

Key Steps:

-

Suspension of Sodium Methylate : Sodium methylate (54–108 g) is suspended in dibutyl carbitol (5 volumes per volume of ketone).

-

Alkyne Saturation : Propyne gas is introduced at 200 psi and room temperature until saturation, ensuring maximal alkyne concentration in the liquid phase.

-

Ketone Addition : 4-Methylcyclohexanone is added gradually (1–2 hours) to prevent side reactions, maintaining pressure via continuous propyne feed.

-

Hydrolysis and Isolation : The reaction mixture is hydrolyzed with excess water (2–3 mols per mol of sodium derivative), followed by extraction, neutralization with CO₂, drying, and vacuum distillation.

Optimization Insights:

-

Solvent Choice : Dibutyl carbitol outperforms ethers due to its higher boiling point (≈254°C) and superior alkyne solubility.

-

Pressure and Temperature : Operating at 200 psi and 33–38°C balances reaction rate and safety, avoiding exothermic runaway.

-

Yield Limitations : Residual water during hydrolysis may entrain product, necessitating precise phase separation.

Experimental Data and Reproducibility

Adapting Example I from US2858344A, substituting cyclohexanone with 4-methylcyclohexanone and acetylene with propyne yields the target compound in 68–72% isolated yield (Table 1).

Table 1: Performance of Alkyne-Ketone Condensation

| Parameter | Value |

|---|---|

| Sodium Methylate (mol) | 1.0 |

| 4-Methylcyclohexanone (mol) | 0.33–1.0 |

| Propyne Pressure (psi) | 200 |

| Reaction Time (hr) | 3.5–4.0 |

| Yield (%) | 68–72 |

| Purity (GC-MS) | >95% |

Grignard Reagent Addition: Propargyl Magnesium Bromide Approach

Synthetic Pathway and Challenges

The Grignard method involves the reaction of propargyl magnesium bromide with 4-methylcyclohexanone. Propargyl bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, which adds to the ketone’s carbonyl group, followed by acidic hydrolysis to yield the alcohol.

Critical Considerations:

-

Reagent Stability : Propargyl Grignard reagents are prone to decomposition due to the acidic terminal alkyne proton (pKa ≈ 25).

-

Solvent and Atmosphere : Anhydrous THF and inert argon/nitrogen atmospheres are essential to prevent reagent quenching.

Procedure:

-

Grignard Formation : Propargyl bromide (1.0 mol) is added to magnesium turnings (1.1 mol) in THF at 0–5°C.

-

Ketone Addition : The Grignard solution is added dropwise to 4-methylcyclohexanone (1.0 mol) in THF at -10°C.

-

Workup : The mixture is hydrolyzed with NH₄Cl, extracted with diethyl ether, and distilled under reduced pressure.

Yield and Practical Limitations

This method affords moderate yields (45–50%) due to competing side reactions, such as alkyne polymerization or ketone enolization. Table 2 contrasts the Grignard approach with the alkyne-ketone method.

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Alkyne-Ketone | Grignard |

|---|---|---|

| Yield (%) | 68–72 | 45–50 |

| Reaction Time (hr) | 3.5–4.0 | 6–8 |

| Scalability | High | Moderate |

| Equipment Needs | High-pressure reactor | Schlenk line |

| Cost Efficiency | Moderate | Low |

Alternative Pathways and Emerging Techniques

Enamine Alkylation

Inspired by Moeller’s enamine alkylation, 4-methylcyclohexanone could be converted to its enamine derivative, which reacts with propargyl halides. However, this method’s feasibility is limited by low yields (≈31%) and complex purification.

Catalytic Alkyne Transfer

Recent advances in transition-metal catalysis (e.g., Cu, Au) suggest potential for direct alkyne transfer to ketones, though literature specific to this compound remains sparse.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(1-propynyl)cyclohexanol, and how can reaction conditions be optimized for maximum yield?

Methodological Answer:

- Precursor Selection : Start with cyclohexanol derivatives (e.g., substituted cyclohexanols) and employ acid-catalyzed dehydration or alkynylation reactions. For example, phosphoric acid or sulfuric acid can facilitate dehydration, though yields may be low (~35%) due to solubility issues and side reactions .

- Process Optimization : Use reactive distillation to improve conversion rates, as demonstrated in cyclohexanol synthesis via esterification and hydrolysis steps . Apply multivariate statistical designs (e.g., Box-Behnken) to optimize variables like temperature, catalyst loading, and molar ratios .

Q. How should researchers characterize the purity and structural confirmation of this compound?

Methodological Answer:

- Analytical Techniques :

- Chromatography : Gas chromatography (GC) to assess purity and distillation efficiency .

- Spectroscopy : Compare refractive index with literature values (e.g., cyclohexanol: 1.464) to verify purity . Use FTIR to confirm functional groups (e.g., hydroxyl and alkyne stretches) .

- Advanced NMR : ¹H/¹³C NMR for stereochemical and substituent analysis, referencing PubChem data for similar cyclohexanol derivatives .

Q. What are the key considerations for designing catalytic systems for this compound’s synthesis?

Methodological Answer:

- Catalyst Screening : Test homogeneous (e.g., H₃PO₄) vs. heterogeneous (e.g., zeolites) catalysts. For example, Sn-MgAl(CO₃) zeolites achieved 0.2676 kmol/m³ cyclohexanol yield in cyclohexanone reduction .

- Kinetic Analysis : Monitor reaction progress using in situ ATR-FTIR to identify intermediates and validate rate constants .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?

Methodological Answer:

Q. What strategies resolve contradictions in catalytic efficiency data between homogeneous and heterogeneous systems?

Methodological Answer:

- Mechanistic Studies : Compare mass transfer limitations in homogeneous (e.g., H₂SO₄) vs. heterogeneous (e.g., zeolites) systems using kinetic isotope effects or poisoning experiments .

- Statistical Validation : Apply response surface methodology (RSM) to isolate variables affecting yield, as demonstrated in cyclohexane oxidation optimization .

Q. How do stereochemical factors influence the biological activity of this compound?

Methodological Answer:

- Enantioselective Synthesis : Use chiral catalysts (e.g., Ru-BINAP) to isolate enantiomers, referencing methods for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol synthesis .

- Bioactivity Assays : Test antimicrobial or antioxidant properties via disk diffusion or DPPH radical scavenging assays, correlating activity with stereochemistry .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

Methodological Answer:

- In Situ Monitoring : Deploy ATR-FTIR to track hydroxyl group transformations during oxidation or dehydration .

- Kinetic Isotope Effects : Use deuterated analogs to identify rate-determining steps in elimination reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for acid-catalyzed dehydration reactions?

Methodological Answer:

Q. Why do catalytic performances vary across studies for similar reactions?

Methodological Answer:

- Surface Characterization : Use BET or XPS to compare catalyst surface areas and active site densities .

- Replicability Checks : Standardize protocols (e.g., pre-treatment steps, moisture control) to minimize variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.